2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Description
Structural Evolution of Bicyclic Heterocycles in Drug Discovery
The strategic fusion of nitrogen-rich heterocycles has become a cornerstone of contemporary medicinal chemistry, particularly in oncology and CNS drug development. Pyrazolo[3,4-d]pyrimidine derivatives first gained prominence as adenosine mimetics due to their ability to occupy the purine-binding pocket of kinase domains . Concurrently, azetidine-containing compounds emerged as privileged structures in neuropharmacology, with their strained four-membered ring conferring improved metabolic stability compared to larger saturated heterocycles .
Table 1: Comparative Analysis of Heterocyclic Building Blocks
The evolutionary trajectory of these systems demonstrates three critical advancements:
- Stereochemical Control : Modern [4+2] cycloaddition techniques enable precise construction of the azetidine ring system with predictable spatial arrangements .
- Electronic Modulation : Strategic methylation at the 1- and 6-positions of the pyrazolo[3,4-d]pyrimidine core reduces metabolic deactivation while maintaining kinase affinity .
- Linker Optimization : The methylene bridge between azetidine and dihydropyridazinone introduces rotational constraints that favor bioactive conformations .
Rational Design Principles for Multitargeting Hybrid Architectures
The target compound exemplifies four key design strategies for hybrid pharmacophores:
1. Bioisosteric Replacement
The pyridin-4-yl substituent at position 6 of the dihydropyridazinone ring serves as a π-deficient aromatic system, mimicking tyrosine kinase inhibitor motifs while avoiding the metabolic liabilities of larger polyaromatic systems .
2. Conformational Restriction
Molecular dynamics simulations reveal that the azetidine's puckered conformation positions the 1,6-dimethylpyrazolo[3,4-d]pyrimidine moiety for optimal Van der Waals interactions with hydrophobic kinase subpockets .
3. Charge Distribution Engineering
Quantum mechanical calculations demonstrate that the N-methylation pattern creates a dipole moment (μ = 5.2 D) aligned with the ATP-binding cleft orientation in EGFR/HER2 heterodimers .
Table 2: Key Design Elements in Hybrid Scaffold Optimization
4. Multitarget Pharmacophore Integration
The hybrid architecture simultaneously addresses:
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidine core competes with ATP binding
- Receptor Modulation : Azetidine's basic nitrogen enables ionic interactions with neurotransmitter receptors
- Oxidative Stress Mitigation : Dihydropyridazinone moiety scavenges reactive oxygen species through tautomeric redox cycling
Properties
IUPAC Name |
2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-13-23-19-16(9-22-26(19)2)20(24-13)27-10-14(11-27)12-28-18(29)4-3-17(25-28)15-5-7-21-8-6-15/h3-9,14H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOKOQNRKRQIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structural framework that includes:
- A pyrazolo[3,4-d]pyrimidine moiety, known for its diverse biological activities.
- An azetidine ring contributing to its pharmacokinetic properties.
- A dihydropyridazinone component which may enhance its therapeutic efficacy.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit a range of biological activities including:
- Anticancer Properties : Compounds within this class have shown promise as inhibitors of various cancer cell lines.
- Antimicrobial Activity : Some derivatives possess significant antibacterial and antifungal properties.
- Cytotoxic Effects : Studies have demonstrated varying degrees of cytotoxicity against human cancer cell lines.
The biological activity of the compound is attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can lead to apoptosis in cancer cells.
- Interaction with Receptors : The compound may interact with various receptors involved in signaling pathways that regulate cell growth and survival.
Anticancer Activity
A study evaluated the anticancer potential of related pyrazolo compounds against several cancer cell lines. The results indicated:
- IC50 Values : Compounds exhibited IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.2 |
| Compound B | MCF7 | 7.8 |
| Compound C | A549 | 6.5 |
Antimicrobial Activity
Research conducted on the antimicrobial efficacy revealed:
- Compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 20 |
Case Studies
- Case Study on CDK Inhibition : A derivative was tested for its ability to inhibit CDK2 activity in vitro, showing a promising reduction in kinase activity by approximately 70% at a concentration of 10 µM.
- Cytotoxicity Assessment : The cytotoxic effects were assessed using HEK293 cells, demonstrating low toxicity with an IC50 value of over 50 µM, indicating a favorable safety profile for further development.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs primarily differ in their substituents and heterocyclic appendages, which influence their physicochemical properties and biological activities. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
Azetidine’s smaller ring size (vs. piperazine in WYE-687) could reduce steric hindrance . PF-04449613’s tetrahydro-2H-pyran group likely improves metabolic stability, while its phenoxyazetidine substituent may influence selectivity for undisclosed targets .
Synthetic Routes :
- The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves condensation reactions between pyrazole precursors and formic acid or substituted phenacyl chlorides (e.g., compounds A4 and A5 in ). The target compound’s azetidine linker may require reductive amination or nucleophilic substitution steps, similar to methods described for compound 44g () .
Pharmacological Implications: While WYE-687’s mTOR inhibition is well-documented, the target compound’s pyridin-4-yl group may favor interactions with nicotinic acetylcholine receptors or kinases, as seen in other pyridine-containing analogs . The dichloroanilino derivative (CAS: 86831-74-5) demonstrates the impact of halogenated aryl groups on anticancer activity, suggesting that the target compound’s pyridin-4-yl group could similarly modulate potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
